4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
Description
The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide features a thieno[3,2-d]pyrimidine core, a fused heterocyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- 2-Chlorobenzyl group: Attached at the 1-position of the thienopyrimidine core, this substituent likely enhances lipophilicity and influences target binding through steric and electronic effects.
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-2-12-26-22(29)17-9-7-16(8-10-17)14-28-23(30)21-20(11-13-32-21)27(24(28)31)15-18-5-3-4-6-19(18)25/h3-6,11,13,16-17H,2,7-10,12,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWGSCUBRSDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a carboxamide derivative that has garnered attention for its potential biological activities, particularly as a calpain inhibitor. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core
- A chlorobenzyl substituent
- A propylcyclohexanecarboxamide moiety
This unique combination of functional groups contributes to its biological activity.
Calpain Inhibition
Research indicates that this compound acts as an inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes including apoptosis and cellular signaling. The inhibition of calpain can potentially lead to therapeutic applications in neurodegenerative diseases and cancer.
Anticancer Activity
Several studies have reported on the anticancer properties of similar compounds within the same structural class:
- Mechanism : Compounds with a similar thieno-pyrimidine backbone have shown to induce apoptosis in cancer cell lines by modulating caspase activity and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives of thieno-pyrimidines exhibited significant cytotoxicity against human cancer cell lines such as SMMC7721 (liver cancer) and Patu8988 (pancreatic cancer) .
Anticonvulsant Activity
Some derivatives have been evaluated for their anticonvulsant properties. For example, compounds with similar dioxo structures were tested for their ability to prevent seizures in animal models, showing promising results at specific dosages .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the substituents on the thieno-pyrimidine ring can lead to differences in potency and selectivity against various biological targets. For instance, the introduction of different halogen atoms or alkyl groups has been shown to enhance or diminish activity against specific enzymes like MAO-B and AChE .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts the target compound with structurally related analogs from literature:
Key Observations:
Core Structure Variations: The thienopyrimidine core in the target compound differs from the pyrazolopyrimidine () and pyrrole () cores. Pyrazolopyrimidines (e.g., Example 53 in ) often serve as ATP-competitive kinase inhibitors due to their planar geometry, while pyrrole derivatives (e.g., DM-11 in ) may target enzymes with hydrophobic binding pockets .
Substituent Effects :
- Halogenated Benzyl Groups : The 2-chlorobenzyl group in the target compound may provide balanced lipophilicity and steric bulk compared to the dichlorobenzyl group in DM-11, which could increase binding affinity but reduce solubility.
- Carboxamide Linkers : The cyclohexanecarboxamide-propyl group in the target compound likely enhances conformational flexibility and solubility relative to the rigid isopropylbenzamide in Example 53 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
